molecular formula C14H22N2O5 B2981805 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1421505-75-0

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2981805
CAS No.: 1421505-75-0
M. Wt: 298.339
InChI Key: YJDPDJPIPFINJW-UHFFFAOYSA-N
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Description

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. Its structure features two distinct substituents:

  • N1-substituent: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, incorporating a furan ring with methyl groups at positions 2 and 5, and a hydroxyl-bearing propyl chain.
  • N2-substituent: A 2-methoxyethyl group, providing ether and alkyl functionalities.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-9-8-11(10(2)21-9)12(17)4-5-15-13(18)14(19)16-6-7-20-3/h8,12,17H,4-7H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDPDJPIPFINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic organic compound featuring an oxalamide structure. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article seeks to compile and analyze the available data regarding the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N1 3 2 5 dimethylfuran 3 yl 3 hydroxypropyl N2 2 methoxyethyl oxalamide\text{N1 3 2 5 dimethylfuran 3 yl 3 hydroxypropyl N2 2 methoxyethyl oxalamide}

This structure includes:

  • A furan ring known for its aromatic properties.
  • An oxalamide linkage that contributes to its polar characteristics.
  • Functional groups that influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have tested various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), revealing minimum inhibitory concentrations (MICs) that suggest bactericidal activity.

CompoundMIC (µM)Activity
Compound A25.9Active against S. aureus
Compound B12.9Active against MRSA

These findings indicate that the oxalamide group may enhance the antimicrobial efficacy of such compounds .

Anti-inflammatory Potential

In vitro studies have shown that several oxalamide derivatives can attenuate lipopolysaccharide-induced NF-κB activation, a critical pathway in inflammation. The anti-inflammatory effects were quantified through cell viability assays and NF-κB activity measurements.

CompoundIC50 (µM)Effect
Compound C6.5Significant anti-inflammatory effect
Compound D20+No significant effect

These results suggest that structural modifications on the oxalamide backbone can modulate the anti-inflammatory potential of these compounds .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays. Compounds were tested at various concentrations to determine their impact on cell viability.

Concentration (µM)Viability (%)
20>70
50<30

The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer therapy or as a cytotoxic agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several oxalamides for their activity against bacterial strains. This compound was among those tested and showed promising results against MRSA isolates.
  • Inflammation Model : In a model of inflammation induced by lipopolysaccharides, derivatives of this compound demonstrated reduced NF-κB signaling, implicating their role in modulating inflammatory responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The oxalamide core is shared among several compounds, but substituents dictate pharmacological, metabolic, and physicochemical properties. Key analogs include:

Compound Name N1-Substituent N2-Substituent Key Features/Applications References
Target Compound 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl 2-Methoxyethyl Potential flavoring agent; hydroxyl group may enhance solubility
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33); high metabolic stability
No. 1768 (Same as S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid metabolism in hepatocytes; no amide hydrolysis
Compound 10 () 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl 5-Methyl-1H-pyrazol-3-yl Bioactive scaffold (e.g., CNS modulation)

Key Observations :

  • Substituent Diversity: The target compound’s N1-substituent includes a furan ring and hydroxypropyl chain, contrasting with S336’s aromatic dimethoxybenzyl and pyridyl groups.
  • Hydroxypropyl Group : The hydroxyl in the target compound introduces a site for hydrogen bonding (improving solubility) or phase II metabolism (e.g., glucuronidation), unlike S336’s metabolically stable benzyl group .

Metabolic Stability and Pathways

  • Target Compound : The 3-hydroxypropyl group may undergo oxidation or conjugation, while the 2-methoxyethyl group could resist hydrolysis. Comparative studies are needed to confirm if its oxalamide core shares S336’s resistance to hydrolysis .

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